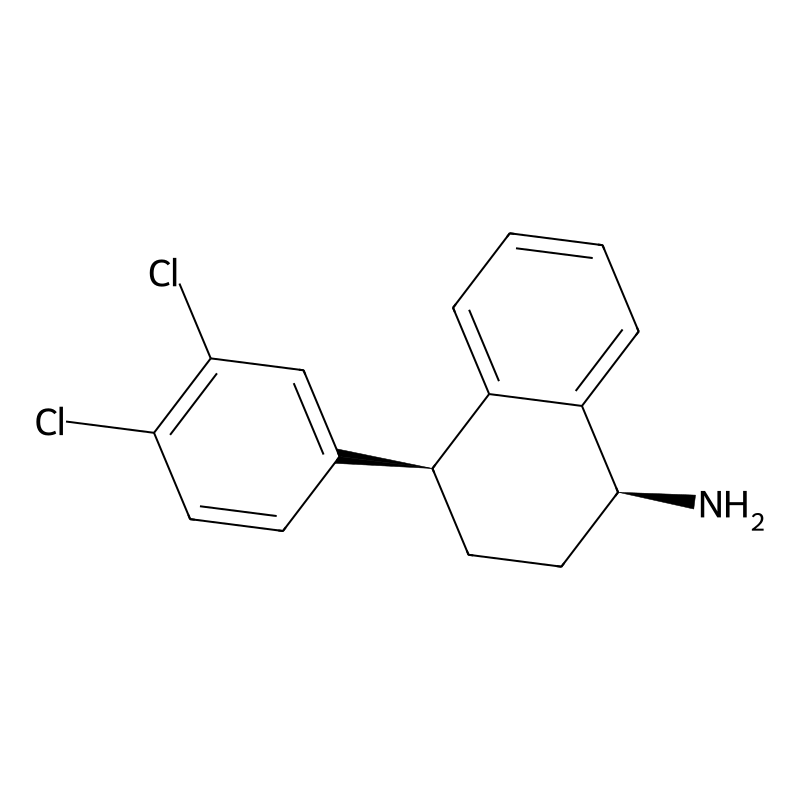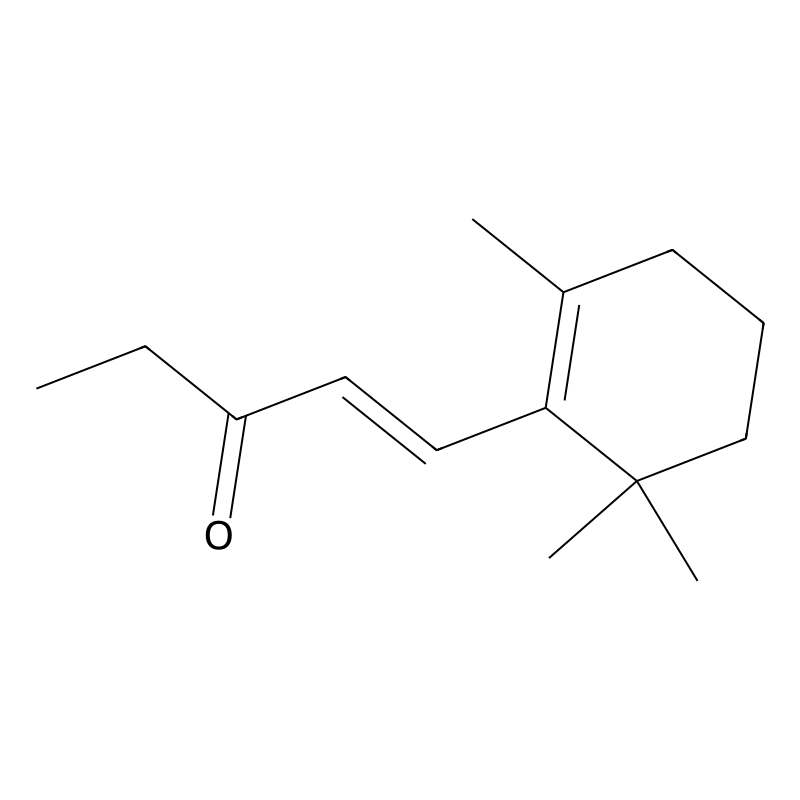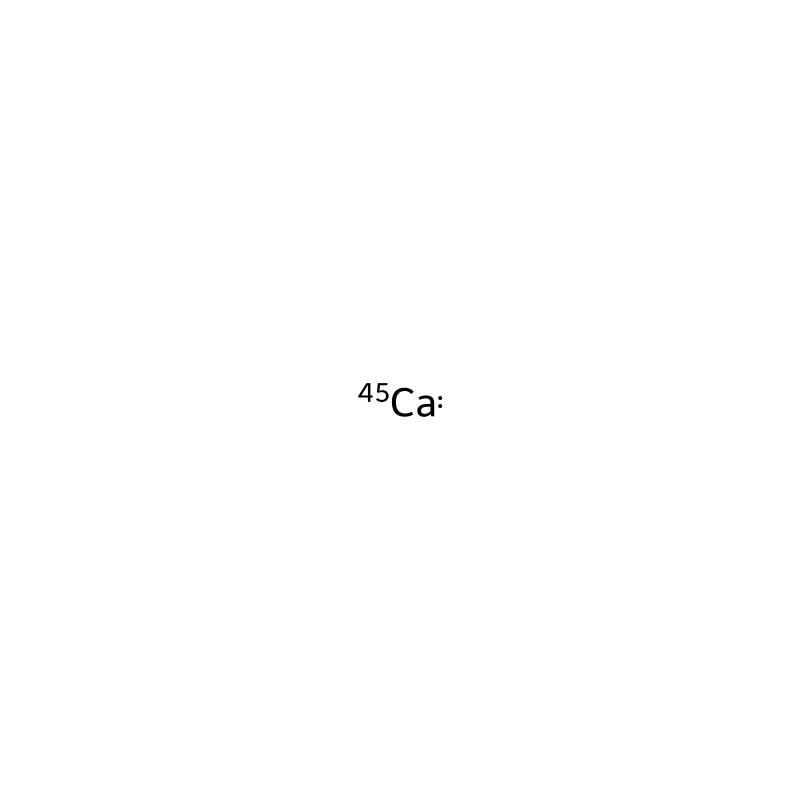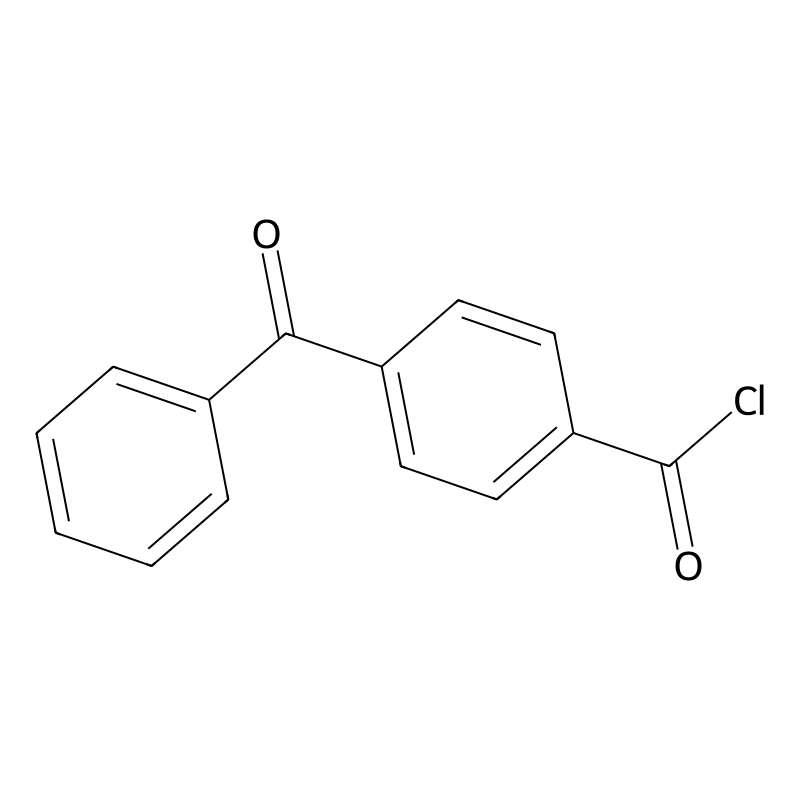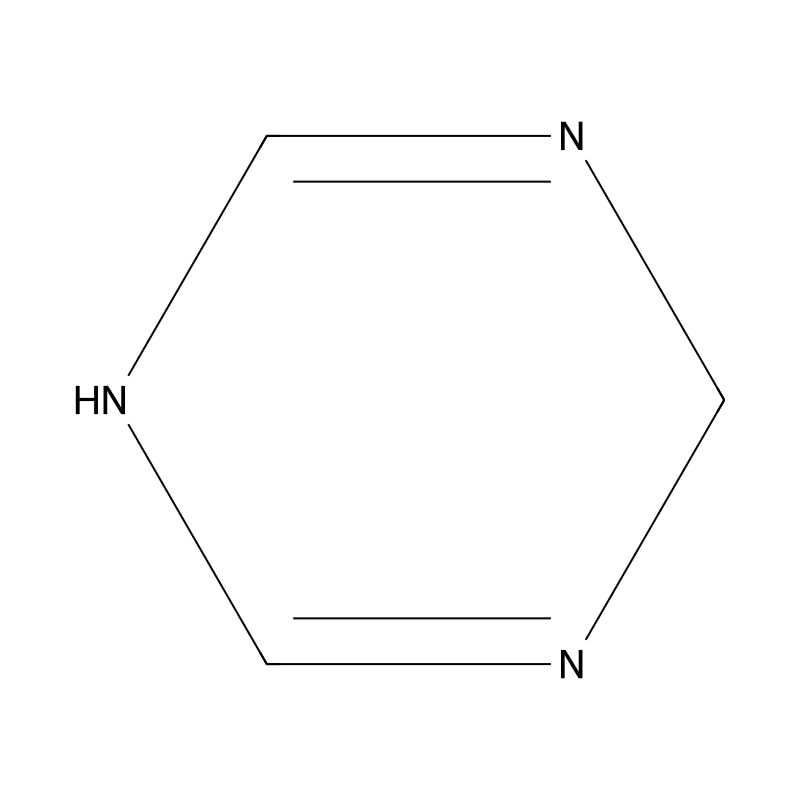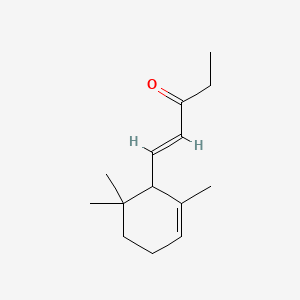Drinabant
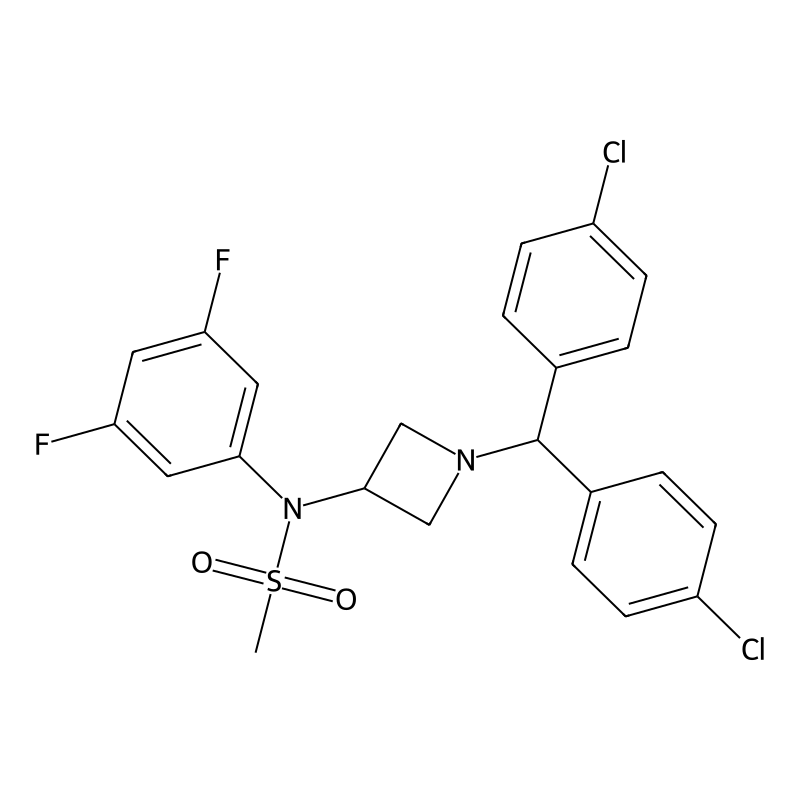
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Drinabant, also known by its developmental code AVE-1625, is characterized by the chemical formula C23H20Cl2F2N2O2S and a molar mass of 497.38 g/mol . It acts as a potent antagonist at cannabinoid 1 receptors, similar to rimonabant, which was previously withdrawn from the market due to adverse psychiatric effects. Drinabant was initially explored for multiple indications, including obesity, schizophrenia, and nicotine dependence, but its focus has primarily shifted towards appetite suppression and the treatment of acute cannabinoid overdose .
Drinabant acts by blocking the CB1 receptor, which is the primary receptor for the psychoactive component of cannabis, THC []. CB1 receptors are found throughout the body, including the central nervous system, where they play a role in regulating appetite, mood, and memory. By blocking CB1 receptors, Drinabant aimed to decrease appetite and promote weight loss [].
Anti-Obesity Effects:
Drinabant was initially investigated for its potential to treat obesity due to its ability to suppress appetite. Some studies showed promising results in reducing body weight in short-term trials. However, further research revealed that Drinabant caused a number of severe side effects, including psychiatric disorders, such as anxiety and depression. Due to these safety concerns, Drinabant was not approved for weight management [].
Common Reactions Include:- Oxidation: Drinabant can be oxidized to form different metabolites.
- Hydrolysis: Potential hydrolytic breakdown in biological systems.
- Conjugation: Possible conjugation with glucuronic acid or sulfate in metabolic processes.
Drinabant exhibits significant biological activity as a cannabinoid receptor antagonist. Its mechanism involves blocking the action of endocannabinoids like anandamide at the cannabinoid 1 receptor sites, which can influence appetite regulation and other metabolic processes .
Key Biological Effects:- Appetite Suppression: Initially studied for weight management.
- Psychiatric Effects: Similar to rimonabant, concerns over anxiety and depression have been noted during trials .
- Potential for Acute Cannabinoid Overdose Treatment: Recently licensed for development as an injectable treatment for acute cannabinoid overdose .
The synthesis of Drinabant involves multi-step organic reactions that typically include:
- Formation of key intermediates through nucleophilic substitutions and coupling reactions.
- Cyclization processes to establish the core structure.
- Purification steps, often involving chromatography techniques to isolate the final product.
The exact synthetic route may vary based on the desired purity and yield, but it generally follows established protocols for synthesizing complex organic molecules .
Drinabant's primary applications have been focused on:
- Obesity Management: Investigated as a potential treatment for obesity by modulating appetite.
- Acute Cannabinoid Overdose Treatment: Recently repurposed for emergency medical use against cannabinoid overdoses, particularly those involving high doses of tetrahydrocannabinol from edibles .
Interaction studies have shown that Drinabant can modulate various physiological responses mediated by cannabinoid receptors. The compound's interactions with other drugs or substances are still being evaluated, particularly concerning its safety profile and efficacy in combination therapies.
Notable Interactions:- Cannabinoids: As an antagonist, it competes with endogenous cannabinoids like anandamide.
- Psychotropic Medications: Potential interactions with other psychiatric medications due to its side effect profile.
Drinabant shares similarities with other cannabinoid receptor antagonists but stands out due to its specific application focus and pharmacological properties. Below is a comparison with notable compounds:
| Compound | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Rimonabant | Cannabinoid Antagonist | CB1 receptor antagonist | Withdrawn due to severe psychiatric effects |
| Taranabant | Cannabinoid Antagonist | CB1 receptor antagonist | Developed for obesity but not widely used |
| SR141716 | Cannabinoid Antagonist | CB1 receptor antagonist | Early research on appetite suppression |
Drinabant's unique positioning lies in its recent licensing for acute cannabinoid overdose treatment, differentiating it from other compounds primarily focused on appetite suppression or psychiatric applications .
The synthesis of Drinabant (N-{1-[Bis(4-chlorophenyl)methyl]-3-azetidinyl}-N-(3,5-difluorophenyl)methanesulfonamide) requires sophisticated synthetic approaches that establish the pyrazole-based heterocyclic framework central to its cannabinoid receptor antagonist activity [1] [2]. While Drinabant itself contains an azetidine core rather than a pyrazole ring, the broader class of cannabinoid receptor antagonists frequently employs pyrazole scaffolds as demonstrated by related compounds such as rimonabant [3].
The foundational synthetic strategies for pyrazole core construction applicable to cannabinoid receptor antagonist development encompass three primary methodological approaches. The first methodology involves cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds, known as the Knorr synthesis [4] [5]. This classical approach provides reliable access to substituted pyrazoles through nucleophilic addition followed by intramolecular cyclization and elimination sequences [5]. The reaction proceeds via sequential steps of nucleophilic addition, intramolecular cyclization, elimination, and [1] [6]-hydrogen shift mechanisms, resulting in pyrazole formation with yields ranging from moderate to excellent depending on substrate selection and reaction conditions [5].
The second major synthetic route utilizes 1,3-dipolar cycloaddition reactions between diazo compounds and alkyne substrates [4] [7]. This methodology has gained prominence in pharmaceutical synthesis due to its high efficiency and regioselectivity. Recent advances have incorporated transition metal catalysis, particularly palladium and copper-catalyzed systems, to enhance reaction selectivity and functional group tolerance [5] [7]. Gold-catalyzed tandem aminofluorination protocols have been developed for accessing fluoropyrazoles using alkyne backbones in the presence of electrophilic fluorinating agents such as Selectfluor [4].
The third synthetic pathway employs condensation reactions between α,β-unsaturated carbonyl compounds and hydrazine derivatives [4] [8]. This approach provides access to substituted pyrazoles through cyclodehydration mechanisms. Microwave-assisted synthesis protocols have been implemented to accelerate these transformations, reducing reaction times from 5-7 hours under conventional heating to 4-7 minutes under microwave irradiation while maintaining comparable yields [4]. The enhanced reaction kinetics arise from microwave-facilitated molecular polarization effects that promote faster bond formation and cyclization processes [4].
Multicomponent reaction strategies have emerged as efficient alternatives for pyrazole synthesis in pharmaceutical applications [5]. These protocols combine three or more starting materials in single-pot transformations, offering advantages in terms of atom economy and synthetic efficiency. Five-component synthetic sequences have been developed that proceed through sequential cyclocondensation, coupling, and cyclization steps to generate complex pyrazole-containing heterocycles [9]. These methodologies are particularly valuable for preparing diverse pyrazole libraries for structure-activity relationship studies in cannabinoid receptor antagonist development [8].
Optimization of Sulfonamide Functionalization
The sulfonamide moiety in Drinabant represents a critical structural element that significantly influences its pharmacological properties and receptor binding affinity [1] [10]. The optimization of sulfonamide functionalization requires systematic evaluation of synthetic methodologies, reaction conditions, and substitution patterns to achieve optimal potency and selectivity profiles.
Traditional sulfonamide synthesis protocols employ reactions between sulfonyl chlorides and ammonia or primary amines, yielding products in high efficiency compared to alternative methodologies [11]. The synthetic sequence typically initiates with aromatic substrates that undergo nitration, reduction, acetylation, chlorosulfonation, amidation, and hydrolysis steps to generate the desired sulfonamide functionality [11]. For Drinabant synthesis, the methanesulfonyl group is introduced through reaction of the appropriate amine precursor with methanesulfonyl chloride under basic conditions [12].
Recent advances in sulfonamide synthesis have focused on developing more efficient and environmentally sustainable protocols. Electrochemical oxidative coupling methodologies enable direct formation of sulfonamide bonds from thiol and amine precursors through sulfur-nitrogen bond formation followed by sulfur oxidation at ambient temperature [13]. These protocols avoid the use of transition metal catalysts and hazardous reagents while providing excellent yields and functional group tolerance [13].
Alternative synthetic approaches utilize sodium arylsulfinate reagents in reactions with nitroaromatic compounds through nucleophilic attack mechanisms [13]. The reaction proceeds via sulfur nucleophilic attack on the nitro group, followed by nitrogen-oxygen bond reduction and sulfate ion elimination to yield the sulfonamide product [13]. Electron-deficient nitroaromatic substrates demonstrate enhanced reactivity compared to electron-rich analogues, providing a basis for regioselectivity control [13].
Optimization of sulfonamide functionalization in Drinabant synthesis requires careful consideration of protecting group strategies and reaction sequencing. The azetidine nitrogen must be appropriately protected during sulfonamide formation to prevent competing reactions [12]. Common protecting groups include tert-butoxycarbonyl (Boc) groups that can be selectively removed under acidic conditions without affecting the sulfonamide functionality [12]. The incorporation of the bis(4-chlorophenyl)methyl substituent on the azetidine nitrogen requires optimization of alkylation conditions to achieve high yields while minimizing side product formation [12].
Process optimization for industrial-scale sulfonamide synthesis involves evaluation of solvent systems, temperature profiles, and purification protocols. Green chemistry principles have driven the development of safer solvent alternatives to traditional dichloromethane-methanol systems [14]. Heptane-ethyl acetate and heptane-methyl acetate solvent blends have demonstrated superior performance in terms of product recovery and purity while offering improved safety profiles [14]. These optimized solvent systems reduce worker exposure risks and environmental impact while maintaining or improving synthetic efficiency [14].
Chromatographic Purification Strategies
The purification of Drinabant requires sophisticated chromatographic methodologies capable of achieving pharmaceutical-grade purity levels while maintaining scalability for industrial production [1] [10]. The complex molecular structure containing multiple aromatic rings, halogen substituents, and heteroatom functionalities necessitates carefully optimized separation conditions and stationary phase selection.
High-Performance Liquid Chromatography (HPLC) represents the primary purification methodology for Drinabant isolation and purification [15] [16]. Reverse-phase HPLC systems utilizing C18 stationary phases provide effective separation based on hydrophobic interactions between the compound and the column material [17]. The bis(4-chlorophenyl)methyl and difluorophenyl aromatic substituents contribute significant hydrophobic character that facilitates retention and separation from related impurities and synthetic intermediates [15].
Optimization of mobile phase composition is critical for achieving adequate resolution of Drinabant from structurally related impurities [15]. Gradient elution protocols employing acetonitrile-water or methanol-water systems with pH modifiers provide optimal separation efficiency [15]. The addition of trifluoroacetic acid or formic acid modifiers enhances peak shape and resolution by suppressing secondary interactions and improving mass transfer kinetics [15]. Buffer systems containing ammonium acetate or ammonium formate are employed to maintain consistent pH throughout the separation while providing compatibility with mass spectrometric detection methods [16].
Normal-phase chromatographic systems offer advantages for specific purification challenges, particularly for the separation of stereoisomers and positional isomers that may arise during synthesis [15]. Silica gel stationary phases with polar mobile phase systems can provide complementary selectivity to reverse-phase methods [15]. Hexane-ethyl acetate gradient systems have proven effective for purifying pharmaceutical intermediates while offering reduced solvent costs compared to reverse-phase systems [14].
Preparative-scale chromatographic purification requires optimization of loading conditions, flow rates, and detection parameters [15] [17]. Column overloading must be carefully managed to maintain resolution while maximizing throughput and recovery [15]. The selection of detection wavelengths requires balancing sensitivity requirements with detector linearity under high-concentration conditions [15]. For Drinabant purification, UV detection at wavelengths between 250-280 nanometers provides optimal sensitivity while avoiding detector saturation [15].
Supercritical Fluid Chromatography (SFC) has emerged as an alternative purification methodology offering advantages in terms of analysis speed, solvent consumption, and environmental impact [18] [19]. Carbon dioxide-based mobile phases with polar co-solvents provide unique selectivity for pharmaceutical compounds containing fluorinated substituents [19]. The reduced viscosity of supercritical fluids enables higher flow rates and faster separations compared to conventional liquid chromatography [19].
Ion-exchange chromatographic methods can be employed for specific purification challenges involving charged impurities or process-related substances [17]. The sulfonamide functionality in Drinabant can interact with anion-exchange resins under appropriate pH conditions, providing an alternative separation mechanism [17]. These methods are particularly valuable for removing ionic impurities and residual catalysts from synthetic processes [16].
Quality Control Protocols for Industrial-Scale Production
The industrial production of Drinabant requires comprehensive quality control protocols that ensure consistent product quality, safety, and regulatory compliance throughout the manufacturing process [20] [21]. These protocols encompass raw material testing, in-process monitoring, finished product analysis, and environmental controls that collectively guarantee pharmaceutical-grade quality standards.
Raw material qualification represents the foundation of quality assurance in Drinabant manufacturing [20] [22]. Each incoming material undergoes comprehensive identity verification through spectroscopic methods including Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy [23]. Purity assessment utilizes HPLC methods with validated limits for known impurities and related substances [24] [25]. Moisture content determination through Karl Fischer titration ensures materials meet specified water content limits that could affect synthetic yields and product stability [20].
In-process quality control monitoring employs Process Analytical Technology (PAT) systems that provide real-time assessment of critical quality attributes during manufacturing [26] [27]. Near-infrared spectroscopy enables non-destructive monitoring of reaction progress and intermediate formation without sample removal [27]. Temperature, pH, and conductivity measurements provide continuous assessment of reaction conditions to ensure consistency and detect deviations [21] [26]. Sampling protocols at defined time intervals enable verification of conversion rates and impurity profiles throughout the synthetic sequence [28].
Finished product testing protocols for Drinabant encompass multiple analytical methodologies to ensure comprehensive quality assessment [20] [23]. Identity confirmation utilizes multiple orthogonal techniques including mass spectrometry, infrared spectroscopy, and chromatographic retention time comparison with reference standards [25] [23]. Potency determination employs validated HPLC methods with certified reference materials to ensure accurate quantification [24]. Impurity profiling utilizes gradient HPLC methods capable of detecting and quantifying process-related impurities, degradation products, and residual solvents at specified limits [25].
Stability testing protocols evaluate Drinabant degradation pathways under accelerated and long-term storage conditions [20]. International Council for Harmonisation guidelines specify testing conditions including elevated temperature, humidity, and photolytic stress to identify potential degradation products and establish appropriate storage conditions [24]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions provide comprehensive assessment of compound stability and analytical method specificity [25].
Microbiological quality control ensures sterility and bioburden limits appropriate for pharmaceutical manufacturing [22]. Environmental monitoring programs assess airborne particulates, surface contamination, and personnel hygiene to maintain controlled manufacturing conditions [20]. Water system monitoring verifies that purified water and water for injection meet pharmacopeial specifications for chemical and microbiological quality [29].
Equipment qualification and validation protocols ensure that manufacturing equipment consistently produces products meeting predetermined specifications [29]. Installation Qualification verifies that equipment is installed according to specifications [29]. Operational Qualification demonstrates that equipment functions within specified parameters [29]. Performance Qualification confirms that equipment consistently produces acceptable results under normal operating conditions [29].
Analytical method validation encompasses accuracy, precision, specificity, linearity, range, detection limits, and robustness parameters [24] [30]. Accuracy assessment compares analytical results with true values using certified reference materials or spiked samples [24]. Precision evaluation includes repeatability, intermediate precision, and reproducibility studies to assess method variability [30]. Specificity testing demonstrates the ability to distinguish Drinabant from impurities, degradation products, and excipients [25].
Documentation and record-keeping systems ensure complete traceability of manufacturing operations and quality control testing [20] [29]. Batch production records document all manufacturing steps, in-process testing results, and deviations with appropriate investigations and corrective actions [20]. Laboratory records maintain complete analytical data with raw data integrity and appropriate review and approval procedures [29]. Change control systems evaluate the impact of modifications to formulations, processes, or equipment on product quality [20].
Drinabant operates as a selective cannabinoid receptor type 1 antagonist through competitive binding interactions at the orthosteric binding site [1] [2] [3]. The compound demonstrates exceptional selectivity for CB1 receptors, with binding affinity data revealing a dissociation constant (Ki) of 0.68 nanomolar for CB1 receptors compared to complete inactivity at CB2 receptors, yielding a selectivity ratio exceeding 1,470-fold [3] [4].
The fundamental mechanism of CB1 antagonism by Drinabant involves competitive inhibition of endogenous cannabinoids, primarily 2-arachidonoylglycerol and anandamide, at their natural binding sites [5] [6]. This competitive antagonism results in the blockade of cannabinoid-mediated signaling cascades that typically involve Gi/o protein activation and subsequent inhibition of adenylyl cyclase activity [6] [7].
Functional characterization studies have demonstrated that Drinabant effectively inhibits agonist-stimulated calcium signaling with half-maximal inhibitory concentration values of 25 nanomolar for human CB1 receptors and 10 nanomolar for rat CB1 receptors [4] [8]. These functional potency measurements confirm the compound's ability to interfere with CB1-mediated intracellular calcium mobilization, a key downstream signaling event following receptor activation.
The molecular basis for Drinabant's antagonist activity can be attributed to its structural features, including the azetidine ring system coupled with bis(4-chlorophenyl)methyl and difluorophenyl substituents [1] [9]. This unique chemical architecture enables specific interactions with amino acid residues within the CB1 orthosteric binding pocket while preventing productive receptor conformational changes required for G protein coupling [10] [11].
Allosteric Modulation vs. Orthosteric Binding Kinetics
Current evidence indicates that Drinabant functions primarily through orthosteric rather than allosteric mechanisms at CB1 receptors [12] [13]. Unlike emerging allosteric modulators such as Org27569 or cannabidiol, which bind to sites topographically distinct from the endogenous ligand recognition domain, Drinabant competes directly with natural cannabinoids for occupancy of the same binding site [12] [14].
The kinetic profile of Drinabant binding to CB1 receptors, while not extensively characterized in published literature, likely resembles that of other pyrazole-carboxamide class antagonists such as rimonabant [15] [16]. Based on structural homology and functional similarity, Drinabant probably exhibits fast association kinetics with moderate dissociation rates, resulting in residence times comparable to rimonabant's established 14-minute receptor occupancy duration [15].
Orthosteric binding kinetics studies using radioligand displacement methodologies would be expected to reveal competitive inhibition patterns consistent with classical receptor theory [17] [18]. Such experiments typically demonstrate that Drinabant's inhibitory effects can be surmounted by increasing concentrations of agonist ligands, distinguishing it from insurmountable antagonists that exhibit pseudo-irreversible binding characteristics [15].
The absence of allosteric binding properties for Drinabant is significant from a therapeutic perspective, as allosteric modulators often demonstrate probe dependence and can exhibit biased signaling effects not observed with orthosteric ligands [19] [13]. Drinabant's purely orthosteric mechanism ensures consistent antagonist effects regardless of which endogenous cannabinoid ligand is present, providing predictable pharmacological responses [6] [7].
Selectivity Profiling Across Cannabinoid Receptor Family
Comprehensive selectivity profiling reveals that Drinabant exhibits exceptional discrimination between CB1 and CB2 cannabinoid receptor subtypes [2] [3]. Binding affinity studies demonstrate that while Drinabant maintains nanomolar potency at CB1 receptors (Ki = 0.68 nM), it shows no detectable binding to CB2 receptors even at micromolar concentrations [3] [4].
This selectivity profile contrasts with other cannabinoid receptor antagonists such as rimonabant, which demonstrates 285-fold CB1 selectivity, or surinabant, which exhibits approximately 80-fold selectivity [20] [21]. The superior selectivity of Drinabant likely arises from specific structural features that interact preferentially with CB1 receptor binding pocket residues while being incompatible with the CB2 receptor architecture [22] [23].
Molecular determinants of CB1/CB2 selectivity involve differences in extracellular loop regions and transmembrane domain configurations between the two receptor subtypes [22] [24]. The CB1 receptor contains specific amino acid residues in the binding pocket that accommodate Drinabant's structural features, while analogous positions in CB2 receptors presumably create steric clashes or unfavorable binding interactions [22].
Selectivity profiling extends beyond the cannabinoid receptor family to encompass potential off-target interactions. While comprehensive pharmacological profiling data for Drinabant against other receptor systems remains limited in published literature, the compound's structural features suggest minimal cross-reactivity with other G protein-coupled receptors or ion channels [25] [26].
The exceptional CB1 selectivity of Drinabant provides therapeutic advantages by minimizing potential side effects associated with CB2 receptor modulation. CB2 receptors are predominantly expressed in immune tissues and peripheral organs, where their modulation can affect inflammatory responses and immune cell function [27] [28]. Drinabant's lack of CB2 activity ensures that its pharmacological effects remain focused on CB1-mediated pathways.
In Vitro Functional Assays (cAMP Accumulation, β-Arrestin Recruitment)
Functional characterization of Drinabant encompasses multiple signaling pathway assessments that reveal its comprehensive antagonist profile at CB1 receptors [10] [29]. Cyclic adenosine monophosphate accumulation assays represent a fundamental approach for evaluating CB1 receptor function, as these receptors typically couple to Gi/o proteins that inhibit adenylyl cyclase activity [30] [31].
In cAMP accumulation experiments, Drinabant is expected to demonstrate inverse agonist properties characteristic of its structural class [32] [6]. When applied to cells expressing CB1 receptors under basal conditions, Drinabant would likely increase intracellular cAMP levels above baseline, indicating negative constitutive activity modulation [30]. Alternatively, in experiments employing forskolin pre-stimulation followed by agonist challenge, Drinabant should prevent agonist-mediated cAMP reduction with potency values in the 1-25 nanomolar range [31] [33].
Beta-arrestin recruitment assays provide complementary functional information regarding Drinabant's effects on CB1 receptor signaling pathways [10] [34]. These assays typically employ time-resolved Förster resonance energy transfer or enzyme complementation technologies to monitor the recruitment of β-arrestin 2 to activated receptors [34] [35]. Drinabant would be expected to inhibit agonist-induced β-arrestin recruitment with similar potency to its effects in calcium mobilization assays [10].
The β-arrestin pathway represents an important component of CB1 receptor signaling that contributes to receptor desensitization, internalization, and alternative signaling cascades involving mitogen-activated protein kinases [10] [36]. Drinabant's antagonism of β-arrestin recruitment indicates its ability to block multiple facets of CB1 receptor activation beyond G protein-mediated responses [10].
Comparative analysis of functional potency across different assay systems reveals consistent antagonist activity profiles for Drinabant. Calcium mobilization assays yield IC50 values of 10-25 nanomolar, while GTPγS binding experiments would likely demonstrate similar potency ranges for inhibiting agonist-stimulated G protein activation [4] [18]. This consistency across multiple functional readouts confirms Drinabant's robust CB1 antagonist properties and validates its potential therapeutic utility in applications requiring CB1 receptor blockade [7] [20].
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Mechanism of Action
Other CAS
Wikipedia
Dates
2: Bertalovitz AC, Ahn KH, Kendall DA. Ligand Binding Sensitivity of the Extracellular Loop Two of the Cannabinoid Receptor 1. Drug Dev Res. 2010 Nov 1;71(7):404-411. PubMed PMID: 21170298; PubMed Central PMCID: PMC3003262.
3: Liebig M, Gossel M, Pratt J, Black M, Haschke G, Elvert R, Juretschke HP, Neumann-Haefelin C, Kramer W, Herling AW. Profiling of energy metabolism in olanzapine-induced weight gain in rats and its prevention by the CB1-antagonist AVE1625. Obesity (Silver Spring). 2010 Oct;18(10):1952-8. doi: 10.1038/oby.2010.17. Epub 2010 Feb 18. PubMed PMID: 20168311.
4: Janero DR, Makriyannis A. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. Expert Opin Emerg Drugs. 2009 Mar;14(1):43-65. doi: 10.1517/14728210902736568 . Review. PubMed PMID: 19249987.
5: Zuurman L, Roy C, Schoemaker RC, Amatsaleh A, Guimaeres L, Pinquier JL, Cohen AF, van Gerven JM. Inhibition of THC-induced effects on the central nervous system and heart rate by a novel CB1 receptor antagonist AVE1625. J Psychopharmacol. 2010 Mar;24(3):363-71. doi: 10.1177/0269881108096509. Epub 2008 Sep 18. PubMed PMID: 18801827.
6: Herling AW, Gossel M, Haschke G, Stengelin S, Kuhlmann J, Müller G, Schmoll D, Kramer W. CB1 receptor antagonist AVE1625 affects primarily metabolic parameters independently of reduced food intake in Wistar rats. Am J Physiol Endocrinol Metab. 2007 Sep;293(3):E826-32. Epub 2007 Jun 26. PubMed PMID: 17595216.



